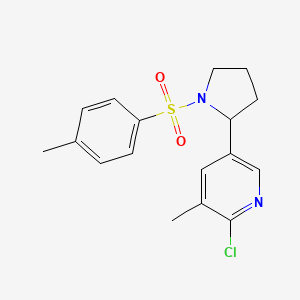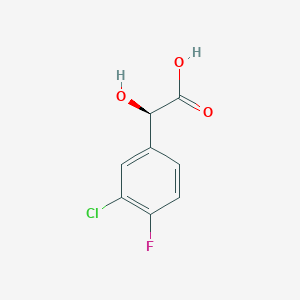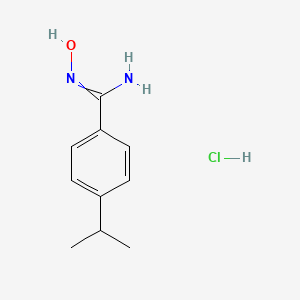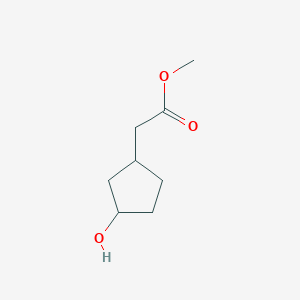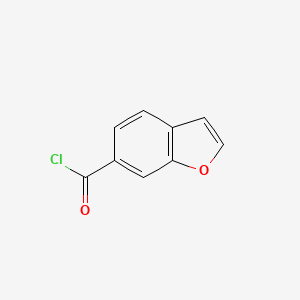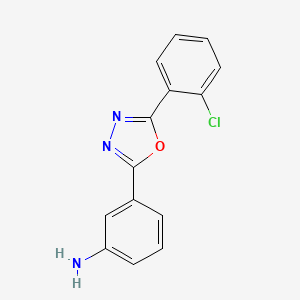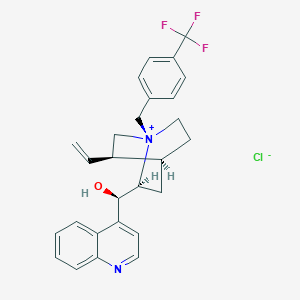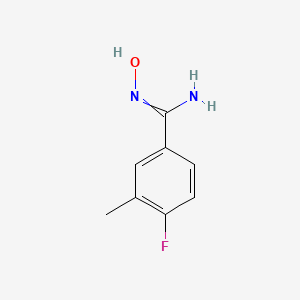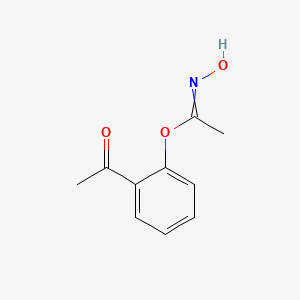
3-(4-Chloro-3-nitro-phenyl)-acrylonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Chloro-3-nitro-phenyl)-acrylonitrile is an organic compound with the molecular formula C9H5ClN2O2 It is characterized by the presence of a chloro and nitro group attached to a phenyl ring, which is further connected to an acrylonitrile moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chloro-3-nitro-phenyl)-acrylonitrile typically involves the reaction of 4-chloro-3-nitrobenzaldehyde with malononitrile in the presence of a base such as piperidine. The reaction proceeds via a Knoevenagel condensation, resulting in the formation of the desired acrylonitrile derivative .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and safety.
Analyse Chemischer Reaktionen
Types of Reactions
3-(4-Chloro-3-nitro-phenyl)-acrylonitrile can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation: The acrylonitrile moiety can be oxidized to form corresponding carboxylic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or thiourea in polar solvents.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
Nucleophilic Substitution: Substituted derivatives with various functional groups.
Reduction: 3-(4-Chloro-3-amino-phenyl)-acrylonitrile.
Oxidation: 3-(4-Chloro-3-nitro-phenyl)-acrylic acid.
Wissenschaftliche Forschungsanwendungen
3-(4-Chloro-3-nitro-phenyl)-acrylonitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in the development of bioactive compounds due to its structural features.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of advanced materials, such as polymers and dyes.
Wirkmechanismus
The mechanism of action of 3-(4-Chloro-3-nitro-phenyl)-acrylonitrile largely depends on its chemical structure. The nitro group can participate in redox reactions, while the acrylonitrile moiety can undergo polymerization. The chloro group can be involved in nucleophilic substitution reactions, making the compound versatile in various chemical processes. Molecular targets and pathways would vary based on the specific application, such as enzyme inhibition in biological systems or radical formation in polymerization reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Chloro-3-nitrophenol: Similar in structure but lacks the acrylonitrile group.
4-Chloro-2-nitroaniline: Contains an amine group instead of the acrylonitrile moiety.
4-Chloro-3-nitrobenzophenone: Features a ketone group instead of the acrylonitrile.
Uniqueness
3-(4-Chloro-3-nitro-phenyl)-acrylonitrile is unique due to the presence of both the nitro and acrylonitrile groups, which confer distinct reactivity and potential applications. The combination of these functional groups allows for diverse chemical transformations and makes it a valuable compound in synthetic chemistry and material science.
Eigenschaften
Molekularformel |
C9H5ClN2O2 |
|---|---|
Molekulargewicht |
208.60 g/mol |
IUPAC-Name |
3-(4-chloro-3-nitrophenyl)prop-2-enenitrile |
InChI |
InChI=1S/C9H5ClN2O2/c10-8-4-3-7(2-1-5-11)6-9(8)12(13)14/h1-4,6H |
InChI-Schlüssel |
MXNLIBLJZRWQCL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1C=CC#N)[N+](=O)[O-])Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



